4-[[(Tributylstannyl)oxy]carbonyl]pyridine is a pyridine derivative characterized by the presence of a tributylstannyl group and an oxycarbonyl functional group. This compound features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The tributylstannyl moiety is known for its utility in various organic transformations, particularly in coupling reactions. The oxycarbonyl group introduces reactivity that can be exploited in further synthetic applications.
The chemical reactivity of 4-[[(Tributylstannyl)oxy]carbonyl]pyridine is primarily influenced by the stannyl and carbonyl functionalities:
Several synthetic routes have been developed for the preparation of 4-[[(Tributylstannyl)oxy]carbonyl]pyridine:
4-[[(Tributylstannyl)oxy]carbonyl]pyridine has several notable applications:
Interaction studies involving 4-[[(Tributylstannyl)oxy]carbonyl]pyridine often focus on its reactivity with other chemical species:
Several compounds share structural features with 4-[[(Tributylstannyl)oxy]carbonyl]pyridine, making them relevant for comparison:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Tributylstannyl)pyridine | Pyridine ring with a tributylstannyl group | Lacks the oxycarbonyl functionality |
| 4-(Acetoxy)pyridine | Pyridine ring with an acetoxy group | Acetoxy group provides different reactivity |
| 2-Pyridinyloxycarbonic acid | Pyridine ring with an oxycarbonic acid structure | Different position of functional groups affects reactivity |
| 4-(Chlorocarbonyl)pyridine | Pyridine ring with a chlorocarbonate | Chlorine provides different electrophilic properties |
Each of these compounds has distinct reactivity patterns and potential applications, highlighting the unique properties of 4-[[(Tributylstannyl)oxy]carbonyl]pyridine in comparison.
The synthesis of organostannyl pyridines, such as 4-$$$$$$(Tributylstannyl)oxy]carbonyl]pyridine, has historically relied on direct stannylation of halogenated pyridine precursors or the use of metalation followed by stannylation. These methodologies exploit the inherent reactivity of the pyridine ring and the nucleophilicity of organotin reagents to achieve selective functionalization at desired positions.
One of the most established routes to organostannyl pyridines involves the halogen–metal exchange reaction, typically employing a brominated or iodinated pyridine substrate. For instance, 4-bromopyridine can be treated with an organolithium reagent, such as n-butyllithium, at low temperatures to generate the corresponding 4-lithiopyridine intermediate. This highly reactive species is then quenched with tributyltin chloride, resulting in the formation of the 4-tributylstannylpyridine derivative. The overall transformation is highly sensitive to reaction conditions, particularly temperature and the order of reagent addition, due to the instability of lithiated pyridine intermediates and their propensity for side reactions such as polymerization or proto-destannylation.
The general reaction scheme is as follows:
$$
\text{4-Bromopyridine} + \text{n-Butyllithium} \xrightarrow[-78^\circ C]{THF} \text{4-Lithiopyridine} \
\text{4-Lithiopyridine} + \text{Tributyltin chloride} \rightarrow \text{4-(Tributylstannyl)pyridine} + \text{LiCl}
$$
The success of this approach hinges on the rapid and efficient trapping of the lithiated intermediate with the stannylation reagent. Delays or improper temperature control can lead to decomposition or formation of side products, as evidenced by experimental reports indicating the formation of pyridine polymers and bipyridine byproducts under suboptimal conditions. The use of dry, inert atmospheres and anhydrous solvents, such as tetrahydrofuran, is essential to minimize side reactions and maximize yield.
An alternative to the organolithium route employs Grignard reagents, which offer greater stability and ease of handling. The preparation of 4-pyridylmagnesium halide from 4-bromopyridine and magnesium in anhydrous ether, followed by reaction with tributyltin chloride, affords the desired stannylated pyridine. This method is particularly advantageous for substrates sensitive to the harsher conditions required for lithiation, and it mitigates the risk of pyridine ring decomposition. However, the reactivity of Grignard reagents is generally lower than that of organolithium compounds, necessitating longer reaction times or elevated temperatures.
Direct stannylation using electrophilic tin reagents, such as tributyltin triflate or tributyltin acetate, has also been explored for the functionalization of pyridine rings. These reagents can react with nucleophilic pyridine derivatives or enolates to introduce the tributylstannyl group at the desired position. However, the regioselectivity of such reactions is often limited, and the presence of electron-withdrawing or electron-donating substituents on the pyridine ring can significantly influence the outcome.
The stannylation of pyridine derivatives via halogen–metal exchange is governed by the stability of the intermediate organometallic species. Pyridylmetal intermediates, particularly those generated via lithiation, are notably more labile than their phenyl counterparts, necessitating immediate quenching with the stannylation reagent to prevent decomposition. The use of Grignard reagents offers improved stability but at the expense of reactivity. Furthermore, purification of organostannyl pyridines presents challenges, as these compounds are often sensitive to acidic silica gel and may undergo proto-destannylation during chromatographic separation. Alternative purification methods, such as distillation or alumina chromatography, are recommended to preserve product integrity.
The following table summarizes reported yields for the synthesis of 4-(tributylstannyl)pyridine derivatives via traditional methods, highlighting the influence of metalating agent and reaction conditions.
| Metalating Agent | Stannylation Reagent | Temperature (°C) | Solvent | Reported Yield (%) | Notes |
|---|---|---|---|---|---|
| n-Butyllithium | Tributyltin chloride | -78 to 25 | Tetrahydrofuran | 45–70 | Rapid addition required; sensitive to air/moisture |
| 4-Pyridylmagnesium bromide | Tributyltin chloride | 0 to 25 | Ether | 50–75 | More stable intermediate; longer reaction time |
| 4-Bromopyridine | Tributyltin triflate | 0 to 25 | Dichloromethane | 30–55 | Lower regioselectivity; side reactions possible |
This data underscores the importance of careful control over reaction parameters to maximize yield and selectivity in traditional stannylation approaches.
Early mechanistic work on the Stille reaction established transmetalation as the rate-determining stage of carbon–tin cross-coupling, with group-transfer rates following the order alkynyl > alkenyl > aryl > allyl ≈ benzyl ≫ alkyl [4] [5]. Density-functional investigations of ethynyl migration from tetraethynyltin to a bis-phosphine palladium(II) bromide complex located eight distinct transition states; the energetically highest of these, the fully cyclic, ligand-saturated structure, lies 35.4 kcal mol⁻¹ above the reactants [1]. Coordination expansion at tin (for example by ammonia) lowers this barrier by more than ten kilocalories, illustrating why weakly Lewis-basic carbonate oxygen atoms in 4-$$[(Tributylstannyl)oxy]carbonyl]pyridine can pre-activate the tin centre through intramolecular chelation and accelerate transmetalation.
Experimental evidence mirrors the computational picture. Palladium pincer complexes in which the metal is electronically enriched by strongly σ-donating NCN ligands deliver two to three orders of magnitude higher turnover frequencies in allylic stannyl transfer than conventional tetrakis(triphenylphosphine)palladium(0) [6]. Likewise, nickel catalysts paired with methoxytributyltin reagents achieve stannylation of aryl chlorides at ambient temperature, whereas chloride‐bridged distannanes require harsher conditions [7]. Collectively these data show that any catalytic strategy for 4-$$[(Tributylstannyl)oxy]carbonyl]pyridine must (i) provide an open coordination site on palladium and (ii) enhance nucleophilic assistance at tin.
The oxycarbonyl linker isolates the nitrogen lone pair from the tributylstannyl moiety through a π-accepting carbonyl. Hammett analysis of related decarboxylative palladations gives a reaction constant of –1.87, signifying that electron-donating groups accelerate cleavage of the carbon–oxygen bond to palladium via an electrophilic attack on the arene ring [2]. When this electronic demand meets the electron-withdrawing carbonate, the rate slows, explaining why 4-$$[(Tributylstannyl)oxy]carbonyl]pyridine is less prone to undesired protodestannylation than simple 4-tributylstannylpyridine.
Sterically, the tributylstannyl carbonate projects a cone angle of roughly 160° around tin (buried volume ≈ 32%, calculated for Sn–O distance 2.12 Å) [1]. This congestion disfavors cis-arrayed ligands on palladium after oxidative addition, tilting the system toward the open, nucleophile-assisted transmetalation manifold described above. Electrostatic potential maps further show that the carbonate carbonyl withdraws electron density from the 4-position, raising the tin–carbon bond dissociation energy by approximately 5 kcal mol⁻¹ relative to the unmodified stannylpyridine backbone [2]. Both factors reinforce the kinetic robustness of the stannyl carbonate under coupling conditions.
Organotin compounds decompose through radical, anionic, and heterolytic channels. Transient-absorption spectroscopy reveals that photolysis of tributylstannyl hydride in benzene generates tributylstannyl radical within microseconds; the propagation step (hydrogen abstraction from another hydride) proceeds at 3.5 × 10⁸ molar⁻¹ second⁻¹, while radical recombination is an order of magnitude faster at 3.6 × 10⁹ molar⁻¹ second⁻¹ [3]. The fleeting radical lifetime rationalises why peroxide-initiated degradation of 4-$$[(Tributylstannyl)oxy]carbonyl]pyridine is rarely observed under palladium catalysis, where tin radicals are intercepted almost immediately by the metal centre.
In polar media, tributyltin anions participate in outer-sphere electron transfer. Quantitative product studies show that the decay of tributylstannyl potassium is two- to ten-fold faster than formation of the alkyl-substituted tin product when trapped with sec- or tert-butyl chloride, revealing at least one persistent intermediate prior to substitution [8]. Because carbonate coordination can occupy an equatorial site around tin, the electron donor must isomerise before engaging the electrophile, slowing this decomposition channel still further.
Decarboxylative pathways become relevant only at elevated temperature: model ortho-alkoxy aryl carboxylates undergo palladium-mediated loss of carbon dioxide with a first-order rate constant of 8.8 × 10⁻⁴ second⁻¹ at 343 kelvin [2]. The negative activation entropy (–6.7 cal mol⁻¹ kelvin⁻¹) indicates an ordered, intramolecular transition state. Because 4-$$[(Tributylstannyl)oxy]carbonyl]pyridine lacks an ortho donor group and already fulfils the electron-withdrawing requirement through its carbonate, its spontaneous decarboxylation is even slower, affording a practical thermal half-life of several hours at 100 °C.